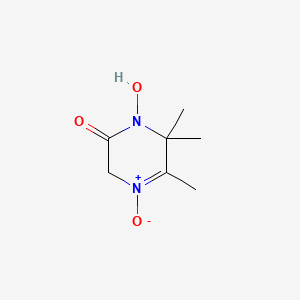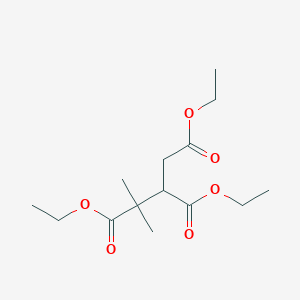
Triethyl 3-methylbutane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 3-methylbutane-1,2,3-tricarboxylate is an organic compound with the molecular formula C14H24O6 It is a tricarboxylate ester, meaning it contains three ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triethyl 3-methylbutane-1,2,3-tricarboxylate typically involves the esterification of 3-methylbutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-methylbutane-1,2,3-tricarboxylic acid+3ethanolacid catalysttriethyl 3-methylbutane-1,2,3-tricarboxylate+3water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester suitable for various applications.
化学反応の分析
Types of Reactions
Triethyl 3-methylbutane-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-methylbutane-1,2,3-tricarboxylic acid and ethanol.
Reduction: 3-methylbutane-1,2,3-triol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Triethyl 3-methylbutane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of triethyl 3-methylbutane-1,2,3-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets and pathways, which may include enzyme inhibition or activation, receptor binding, or modulation of metabolic pathways.
類似化合物との比較
Similar Compounds
Triethyl citrate: Another tricarboxylate ester used as a plasticizer and in pharmaceutical formulations.
Triethyl propane-1,2,3-tricarboxylate: Similar structure but with different substituents, used in similar applications.
Uniqueness
Triethyl 3-methylbutane-1,2,3-tricarboxylate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its three ester groups and the presence of a methyl group on the butane backbone differentiate it from other tricarboxylate esters, making it suitable for specialized applications in research and industry .
特性
CAS番号 |
90016-19-6 |
|---|---|
分子式 |
C14H24O6 |
分子量 |
288.34 g/mol |
IUPAC名 |
triethyl 3-methylbutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-11(15)9-10(12(16)19-7-2)14(4,5)13(17)20-8-3/h10H,6-9H2,1-5H3 |
InChIキー |
YIJIGPUWNGQBQX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)C(C)(C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
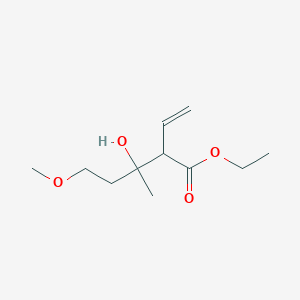
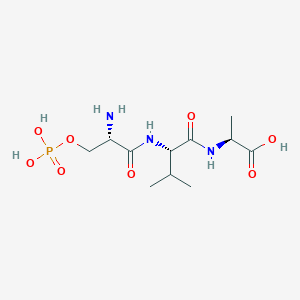
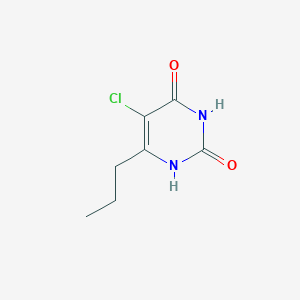
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
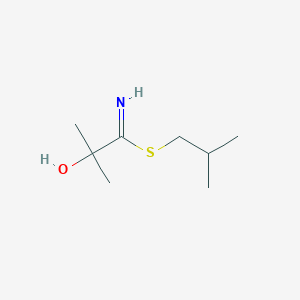
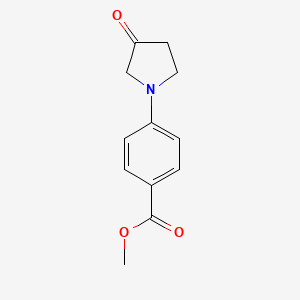

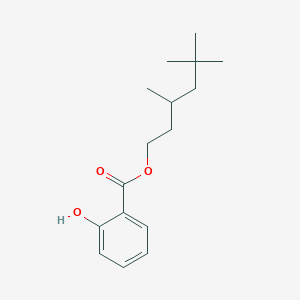
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
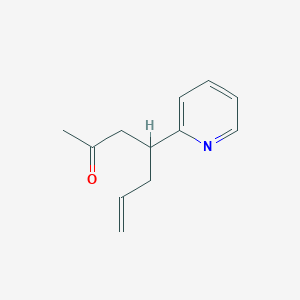
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
